Dimethyl 3-ethyl-5-methoxyphthalate
Description
Properties
CAS No. |
116913-51-0 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 3-ethyl-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H16O5/c1-5-8-6-9(16-2)7-10(12(14)17-3)11(8)13(15)18-4/h6-7H,5H2,1-4H3 |
InChI Key |
KLSZJIZUQFHBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Stability
- Nitro-Substituted Analogs: Dimethyl 3-nitrophthalate (5a) undergoes complex thermal reactions, generating multiple products (e.g., nitro-phenol derivatives and esters) due to nitro group lability .
- Ethyl/Methoxy-Substituted Target Compound : The ethyl and methoxy groups may stabilize the aromatic ring against electrophilic substitution but could increase susceptibility to oxidative cleavage of the methoxy group.
Research Findings
- Reaction Pathways: Nitro-substituted phthalates (e.g., 5a) yield diverse products under thermal conditions, including phenolic compounds and rearranged esters, as observed via GC/MS and ¹³C NMR . For example, dimethyl 3-nitrophthalate produced seven distinct peaks in VPC analysis, with key ions (e.g., m/z 224 for dimethyl 3-methoxyphthalate) .
- Synthetic Yields : Diisobutyl 3-nitrophthalate (5d) achieved ~70% yield of the desired product (7d) under optimized conditions, highlighting substituent effects on reaction efficiency .
- Spectroscopic Analysis : Methoxy and nitro groups significantly alter mass spectral fragmentation patterns, aiding structural identification .
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